11-Methyl-8-phenyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione
Description
This compound is a tricyclic heterocyclic system featuring a fused oxa (oxygen-containing) and triaza (three nitrogen atoms) backbone. Its structure includes a phenyl group at position 8, a methyl group at position 11, and a propyl substituent at position 12.
Properties
IUPAC Name |
11-methyl-8-phenyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-3-9-22-16-15(17(23)21(2)19(22)25)13(11-7-5-4-6-8-11)14-12(20-16)10-26-18(14)24/h4-8,13,20H,3,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMNHZZRDZNOCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(C3=C(N2)COC3=O)C4=CC=CC=C4)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The closest analogue identified is 11,13-Dimethyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0³⁷]trideca-1(9),3(7)-diene-6,10,12-trione (hereafter referred to as Compound A) . Key differences include:
Substituent Variations: Position 8: The target compound has a simple phenyl group, while Compound A features a 3,4,5-trimethoxyphenyl group. Position 13: The target compound has a propyl group, whereas Compound A retains a methyl group. The longer propyl chain may increase lipophilicity, affecting membrane permeability or metabolic stability.
Crystallographic and Computational Analysis: Structural determination of such tricyclic systems often relies on software like SHELXL, which refines small-molecule crystal structures . For example, bulkier groups (e.g., trimethoxyphenyl in Compound A) may induce torsional strain, altering solubility or stability .
Hypothetical Property Comparison Table
Q & A
Basic Research: How can the synthesis of this compound be optimized for high purity and yield?
Methodological Answer:
Optimization involves multi-step reaction control:
-
Step 1 : Select precursors with appropriate steric and electronic properties (e.g., substituted benzofuran derivatives for ring formation) .
-
Step 2 : Fine-tune reaction conditions:
Parameter Optimal Range Impact on Yield/Purity Temperature 60–80°C Avoids side reactions Solvent Anhydrous THF or DCM Enhances solubility Catalyst Lewis acids (e.g., ZnCl₂) Accelerates cyclization -
Step 3 : Purify intermediates via column chromatography (silica gel, gradient elution) to remove unreacted starting materials .
Basic Research: What spectroscopic and structural characterization techniques are recommended for this compound?
Methodological Answer:
Use a combination of:
- X-ray Crystallography : Resolves the tricyclic core and substituent orientations (e.g., bond angles < 120° for strained rings) .
- NMR Spectroscopy :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ calculated for C₂₀H₁₈N₃O₃: 348.1348) .
Advanced Research: How can computational modeling predict the compound’s reactivity in catalytic or biological systems?
Methodological Answer:
-
Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the oxa-triazatricyclo core may exhibit HOMO localization at the oxygen atom, suggesting susceptibility to electrophilic attack .
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Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzyme active sites) using software like GROMACS. Parameters:
Force Field Solvent Model Simulation Time CHARMM36 TIP3P water 100 ns -
Validate predictions with experimental kinetics (e.g., IC₅₀ assays for enzyme inhibition) .
Advanced Research: How to resolve discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
- Contradiction Analysis Framework :
- Replicate Experiments : Confirm data consistency under identical conditions .
- Cross-Validation : Compare with analogous compounds (e.g., 13-methyl-10,11-dioxatricyclo derivatives) to identify atypical signals .
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can clarify spatial proximity of methyl and phenyl groups .
- Case Study : A ¹³C NMR discrepancy at δ 170 ppm (expected for a carbonyl) might indicate tautomerism; variable-temperature NMR can confirm dynamic equilibria .
Advanced Research: How to design a theoretical framework for studying this compound’s bioactivity?
Methodological Answer:
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Step 1 : Link to existing theories (e.g., lock-and-key model for enzyme inhibition) to hypothesize binding modes .
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Step 2 : Define research axes:
Axis Methodology Outcome Metric Enzyme Kinetics Michaelis-Menten assays Kᵢ (inhibition constant) Cytotoxicity MTT assay on cell lines IC₅₀ (cell viability) -
Step 3 : Integrate cheminformatics tools (e.g., SwissADME) to predict ADMET properties and prioritize in vitro testing .
Basic Research: What are the critical parameters for scaling up synthesis in laboratory settings?
Methodological Answer:
-
Key Parameters :
Parameter Lab Scale (mg) Pilot Scale (g) Adjustment Strategy Reaction Volume 10 mL 1 L Maintain solvent/reagent ratios Mixing Efficiency Magnetic stirrer Mechanical stirrer Optimize shear forces Heat Dissipation Oil bath Jacketed reactor Monitor exothermic peaks -
Quality Control : Use inline FTIR to track reaction progress and HPLC for purity assessment (>98%) .
Advanced Research: How to investigate the compound’s potential in non-linear optical (NLO) materials?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
